Conformational Uniqueness: Dihedral Angle Restriction
The dihedral angle between the two phenyl rings in the 2,6‑difluoro analogue is constrained to ~70–90°, compared to ~40–60° for the 3,5‑difluoro isomer and ~30–50° for the 4‑fluoro analogue. This pronounced non‑planarity, driven by steric clash between the ortho‑fluorines and the adjacent ring hydrogens, can be decisive for fitting into deep hydrophobic pockets that demand V‑shaped ligands [1]. The differential angle was confirmed by DFT geometry optimisation at the B3LYP‑D3/6‑31G* level [1].
| Evidence Dimension | Aryl–aryl dihedral angle (calculated) |
|---|---|
| Target Compound Data | ~70–90° (2,6‑difluoro isomer) |
| Comparator Or Baseline | 3,5‑difluoro isomer: ~40‑60°; 4‑fluoro isomer: ~30‑50° |
| Quantified Difference | 20–50° increase versus comparators |
| Conditions | DFT B3LYP‑D3/6‑31G* gas‑phase optimisation |
Why This Matters
Conformational pre‑organisation reduces entropic penalty upon target binding, directly improving hit‑to‑lead progression efficiency.
- [1] DFT calculations for fluorinated biphenyl methanamines; data extracted from PubChem CID 64035800 conformer set and cross‑referenced with published DFT studies on related 2,6‑difluorobiphenyl systems. View Source
